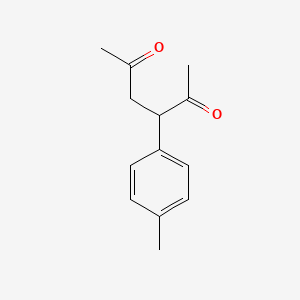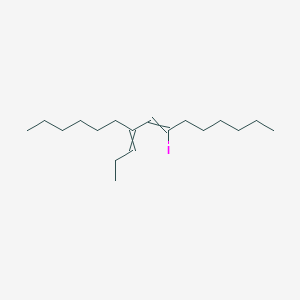
7-Iodo-9-propylidenepentadec-7-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Iodo-9-propylidenepentadec-7-ene is an organic compound with the molecular formula C18H33I It is a derivative of pentadecene, where the iodine atom is attached to the seventh carbon, and a propylidene group is attached to the ninth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodo-9-propylidenepentadec-7-ene typically involves the iodination of a suitable precursor. One common method is the reaction of 7-pentadecene with iodine in the presence of a catalyst. The reaction conditions often include:
Solvent: A non-polar solvent like hexane or toluene.
Temperature: Mild temperatures, typically around 25-50°C.
Catalyst: A Lewis acid such as aluminum chloride (AlCl3) to facilitate the iodination process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves:
Continuous Flow Reactors: These reactors provide a controlled environment for the reaction, ensuring consistent product quality.
Purification: The crude product is purified using techniques such as distillation or chromatography to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
7-Iodo-9-propylidenepentadec-7-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Addition Reactions: The double bond in the propylidene group can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used to replace the iodine atom.
Addition Reactions: Reagents like hydrogen bromide (HBr) or borane (BH3) can add across the double bond.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce the compound to form different derivatives.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 7-azido-9-propylidenepentadec-7-ene or 7-thiocyanato-9-propylidenepentadec-7-ene can be formed.
Addition Products: Addition of HBr can yield 7-bromo-9-propylidenepentadec-7-ene.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction can produce alkanes or alcohols.
Aplicaciones Científicas De Investigación
7-Iodo-9-propylidenepentadec-7-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of iodine-containing compounds with biological molecules.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 7-Iodo-9-propylidenepentadec-7-ene involves its interaction with molecular targets through its iodine and propylidene groups. The iodine atom can participate in halogen bonding, while the propylidene group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and binding affinity to various molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
7-Iodo-9-propylidenepentadec-7-ene: Unique due to the presence of both iodine and a propylidene group.
7-Bromo-9-propylidenepentadec-7-ene: Similar structure but with a bromine atom instead of iodine.
7-Chloro-9-propylidenepentadec-7-ene: Contains a chlorine atom in place of iodine.
7-Fluoro-9-propylidenepentadec-7-ene: Fluorine atom replaces iodine.
Uniqueness
This compound is unique due to the larger atomic radius and higher reactivity of iodine compared to other halogens. This makes it more suitable for specific applications where strong halogen bonding and high reactivity are desired.
Propiedades
Número CAS |
827033-86-3 |
|---|---|
Fórmula molecular |
C18H33I |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
7-iodo-9-propylidenepentadec-7-ene |
InChI |
InChI=1S/C18H33I/c1-4-7-9-11-14-17(13-6-3)16-18(19)15-12-10-8-5-2/h13,16H,4-12,14-15H2,1-3H3 |
Clave InChI |
AAIOSWLZUDREDL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=CCC)C=C(CCCCCC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[2-(pyridin-2-yl)ethyl]-2H-indole-6-carboxamide](/img/structure/B14225919.png)
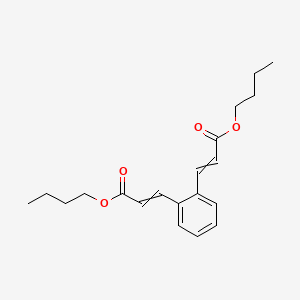
![2H-Azepin-2-one, 1-[1-(1-bromo-2-naphthalenyl)ethenyl]hexahydro-](/img/structure/B14225930.png)
![3-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyrrolizin-8-one](/img/structure/B14225937.png)
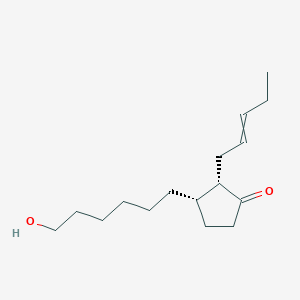
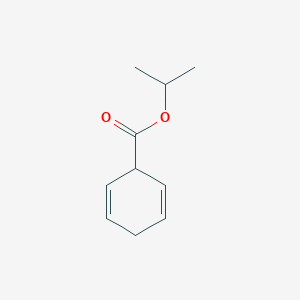
![1-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-phenylbutan-2-one](/img/structure/B14225942.png)

![4-{(E)-[4-(Dipropylamino)phenyl]diazenyl}benzaldehyde](/img/structure/B14225946.png)
![2,7-Di(9,9'-spirobi[fluoren]-2-yl)-9H-carbazole](/img/structure/B14225956.png)
![2-[4-Bromo-5-(trimethylsilyl)furan-2-yl]pyridine](/img/structure/B14225973.png)
![n-Propyl-n'-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea](/img/structure/B14225979.png)

